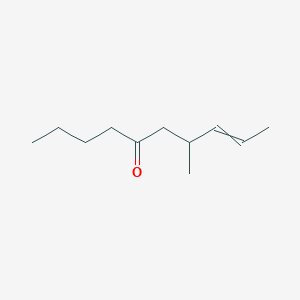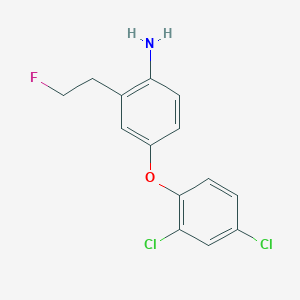
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and various substituents that can significantly alter their chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups, forming 2,4-dichloroaniline.
Substitution: The aniline derivative undergoes a substitution reaction with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluoroethyl group can enhance binding affinity and specificity, while the dichlorophenoxy group may influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
4-(2,4-Dichlorophenoxy)aniline: Lacks the fluoroethyl group, which may result in different reactivity and applications.
2-(2-Fluoroethyl)aniline: Lacks the dichlorophenoxy group, potentially altering its chemical properties and uses.
4-Chloro-2-(2-fluoroethyl)aniline: Contains fewer chlorine atoms, which may affect its stability and reactivity.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline is unique due to the presence of both dichlorophenoxy and fluoroethyl groups. This combination can impart distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
65063-43-6 |
|---|---|
分子式 |
C14H12Cl2FNO |
分子量 |
300.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-2-(2-fluoroethyl)aniline |
InChI |
InChI=1S/C14H12Cl2FNO/c15-10-1-4-14(12(16)8-10)19-11-2-3-13(18)9(7-11)5-6-17/h1-4,7-8H,5-6,18H2 |
InChIキー |
JAEWEPBYKNYWDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)CCF)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


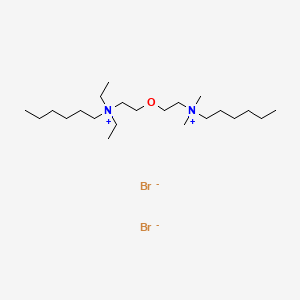
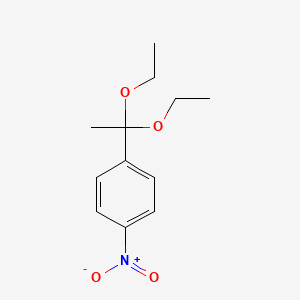
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)

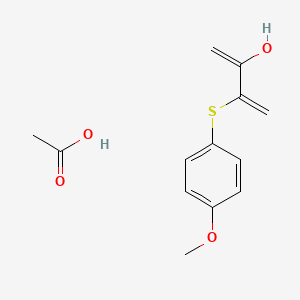


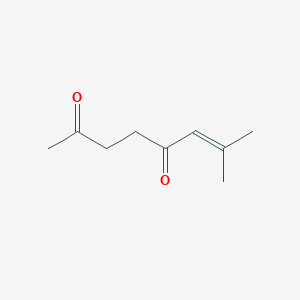

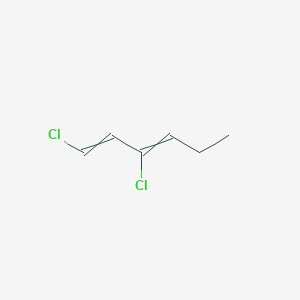
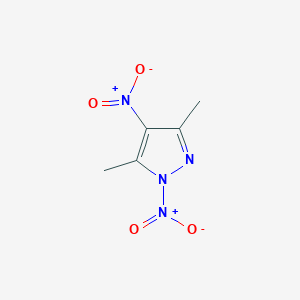

![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
